3-amino-N-(naphthalen-2-yl)propanamide
Overview
Description
3-Amino-N-(naphthalen-2-yl)propanamide is a chemical compound characterized by its unique structure, which includes an amino group attached to a naphthalene ring and a propanamide group
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(naphthalen-2-yl)propanamide is the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase . This enzyme is involved in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
Mode of Action
It is known that it interacts with its target enzyme, potentially influencing the biosynthesis of lipid a
Biochemical Pathways
The compound is involved in the lipid A biosynthesis pathway, which is crucial for the formation of the outer membrane of certain cells . The downstream effects of this pathway are significant, as they contribute to the structural integrity of the cell membrane.
Result of Action
It is known to interact with the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, potentially influencing the biosynthesis of lipid A . This could have significant effects on the structure and function of the cell membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(naphthalen-2-yl)propanamide typically involves the reaction of naphthalen-2-ylamine with an appropriate propanamide derivative under controlled conditions. One common method is the amide coupling reaction, where naphthalen-2-ylamine is reacted with 3-aminopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amide coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce amines or alcohols depending on the specific conditions.
Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
3-Amino-N-(naphthalen-2-yl)propanamide has found applications in several scientific fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Amino-N-(naphthalen-2-yl)propanamide is structurally similar to other naphthalene derivatives, such as naphthalene-2-carboxylic acid and naphthalene-2-ylamine. its unique combination of functional groups sets it apart, providing distinct chemical and biological properties. Other similar compounds include:
Naphthalene-2-carboxylic acid: Used in the synthesis of dyes and pigments.
Naphthalene-2-ylamine: Employed in the production of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-amino-N-naphthalen-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMOUVSMWUISMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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